Diethyl (2-oxopropyl)phosphonate

Catalog No.
S702495
CAS No.
1067-71-6
M.F
C7H15O4P
M. Wt
194.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (2-oxopropyl)phosphonate

CAS Number

1067-71-6

Product Name

Diethyl (2-oxopropyl)phosphonate

IUPAC Name

1-diethoxyphosphorylpropan-2-one

Molecular Formula

C7H15O4P

Molecular Weight

194.17 g/mol

InChI

InChI=1S/C7H15O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h4-6H2,1-3H3

InChI Key

RSAFKRSMGOSHRK-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=O)C)OCC

Synonyms

Diethyl Ester P-(2-Oxopropyl)-phosphonic Acid; Diethyl Ester Acetonyl-phosphonic Acid; 1-Diethoxyphosphinyl-2-propanone; 2-Oxopropylphosphonic Acid Diethyl Ester; Diethyl (2-Oxopropyl)phosphonate; Diethyl (Acetylmethyl)phosphonate; Diethyl 2-Oxopropa

Canonical SMILES

CCOP(=O)(CC(=O)C)OCC

Origin and Significance:

DEP is a synthetic compound, not found naturally. It is a useful intermediate in organic synthesis, particularly for the preparation of β-ketoesters and β-hydroxyphosphonates, which are valuable building blocks in the synthesis of pharmaceuticals and other complex molecules [, ].


Molecular Structure Analysis

DEP's structure features a central phosphorus atom (P) bonded to a methylene group (CH2) and an ethoxy group (OC2H5) on two sides. The remaining two oxygen atoms (O) are bonded to the phosphorus atom, with one forming a double bond (P=O) and the other attached to a carbonyl group (C=O) connected to a methyl (CH3) and an ethyl (CH2CH3) group [].

Key Features:

  • The P=O bond is characteristic of a phosphonate group.
  • The carbonyl group (C=O) can participate in various condensation reactions.
  • The presence of two ethoxy groups contributes to the solubility of the molecule in organic solvents.

Chemical Reactions Analysis

Synthesis:

DEP can be synthesized by the reaction of diethyl phosphite (P(OC2H5)3) with acetone (CH3COCH3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) [].

Balanced chemical equation:

P(OC2H5)3 + CH3COCH3 -> CH3COCH2PO(OC2H5)2 + C2H5OH []

Other Relevant Reactions:

DEP can undergo various reactions due to its functional groups:

  • Claisen condensation: DEP reacts with a ketone or aldehyde in the presence of a base to form a β-ketoester [].
  • Horner-Wadsworth-Emmons (HWE) reaction: DEP reacts with an aldehyde or ketone in the presence of a strong base to form a β-hydroxyphosphonate [].

Decomposition:

Under strong acidic or basic conditions, DEP can decompose to release ethanol (C2H5OH), acetone (CH3COCH3), and phosphoric acid (H3PO4) [].


Physical And Chemical Properties Analysis

  • Appearance: Clear colorless to light yellow liquid [].
  • Melting point: Not reported.
  • Boiling point: 220-222 °C (at 10 mmHg) [].
  • Solubility: Soluble in most organic solvents, slightly soluble in water [].

DEP itself does not have a known biological mechanism of action. However, the compounds synthesized from DEP, such as β-ketoesters and β-hydroxyphosphonates, can have various biological activities depending on their structure [].

DEP is a flammable liquid and can irritate the skin and eyes. It is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

Data:

  • Flammability: Flash point 90 °C (194 °F) [].

Organic Synthesis:

  • Building Block for Complex Molecules: DEAP serves as a valuable building block for synthesizing various complex molecules, including pharmaceuticals, pesticides, and natural products. Its reactive phosphorus center allows for diverse transformations, making it a crucial intermediate in organic synthesis [].
  • Phosphorylation Reactions: DEAP can be used as a phosphorylating agent, introducing a phosphate group to various organic molecules. This modification plays a vital role in studying biological processes and developing new drugs [].

Medicinal Chemistry:

  • Developing Enzyme Inhibitors: DEAP's ability to mimic the natural substrate of certain enzymes makes it valuable for developing enzyme inhibitors. These inhibitors can be crucial tools for studying enzyme function and developing new therapies for various diseases [].
  • Antimicrobial Activity Studies: Research suggests DEAP possesses some antimicrobial activity. Although not yet utilized in clinical settings, it holds potential for further exploration in developing new antimicrobial agents [].

Materials Science:

  • Flame Retardants: DEAP has been investigated as a potential flame retardant, demonstrating flame-retardant properties in certain polymer composites []. However, further research is needed to assess its effectiveness and safety for practical applications.
  • Synthesis of Precursors for Polymers: DEAP can be used as a precursor for synthesizing various polymers with unique properties. These polymers have potential applications in diverse fields, such as drug delivery and electronics [].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

1067-71-6

Wikipedia

Diethyl (2-oxopropyl)phosphonate

Dates

Modify: 2023-08-15

Explore Compound Types